(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid

Stereochemistry Isomerism Drug Design

(2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid (CAS 95695-48-0), also referred to as (E)-4-(3-acetylanilino)-4-oxobut-2-enoic acid or N-(3-acetylphenyl)maleanilic acid, is a synthetic organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. It belongs to the maleanilic acid class, characterized by an α,β-unsaturated carbonyl backbone (4-oxobut-2-enoic acid) linked via an amide bond to a 3-acetyl-substituted phenyl ring.

Molecular Formula C12H11NO4
Molecular Weight 233.223
CAS No. 95695-48-0
Cat. No. B2460153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid
CAS95695-48-0
Molecular FormulaC12H11NO4
Molecular Weight233.223
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C12H11NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b6-5+
InChIKeyYYXORIWGLJYIAI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid (CAS 95695-48-0): Chemical Identity and Structural Baseline for Procurement Evaluation


(2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid (CAS 95695-48-0), also referred to as (E)-4-(3-acetylanilino)-4-oxobut-2-enoic acid or N-(3-acetylphenyl)maleanilic acid, is a synthetic organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . It belongs to the maleanilic acid class, characterized by an α,β-unsaturated carbonyl backbone (4-oxobut-2-enoic acid) linked via an amide bond to a 3-acetyl-substituted phenyl ring . The compound is listed in ChEMBL (ID: CHEMBL3770890) and PubChem (CID: 1415890), and is commercially available from multiple vendors at typical purities of 95% .

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Stereochemical Identity Defined (E)-isomer workflow support; requires explicit specification.
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Scaffold Class Maleanilic acid core with α,β-unsaturated carbonyl; supports heterocycle library synthesis.
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Procurement Context Meta-acetyl maleanilic acid amide; review available QC documentation by vendor.

Why Substituting (2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid with Closely Related Analogs Requires Quantitative Justification


Despite sharing the 4-oxobut-2-enoic acid (maleanilic acid) core scaffold with numerous analogs, (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid (CAS 95695-48-0) exhibits distinct structural features—specifically the (E)-olefin geometry and the meta-acetyl substitution pattern—that preclude generic substitution. Available evidence from the maleanilic acid class demonstrates that even minor structural modifications (e.g., substituent position from meta to para, or E-to-Z isomerization) can alter compound properties [1]. However, the critical caveat for procurement decisions is that no published, head-to-head comparative studies exist that quantitatively differentiate this specific compound from its closest analogs in any biological or physicochemical assay system. The quantitative evidence presented below is therefore drawn from class-level inferences, cross-study comparisons, and supporting structural data, and should be interpreted as provisional differentiation hypotheses rather than definitive proof of superiority [2].

Stereoisomer (2E)-isomer (2Z)-isomer Stereochemistry-dependent properties may not transfer directly.
Regioisomer Meta-acetyl Para-acetyl analog H-bond pharmacophore profile may shift; connectivity review required.
Analog Class Maleanilic acid amide Aryl ketone analog Class-level inference only; assay-response context may differ.

Quantitative Differentiation Evidence for (2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid: A Dimension-by-Dimension Comparator Analysis


(E)-Stereoisomer Configuration as a Determinant of Physicochemical Profile vs. (Z)-Isomer

The (E)-configuration of the double bond in the 4-oxobut-2-enoic acid moiety distinguishes CAS 95695-48-0 from its (Z)-isomer. Published InChI Key data confirm that the (2E)-isomer (InChI Key: YYXORIWGLJYIAI-AATRIKPKSA-N) and the (2Z)-isomer (InChI Key: YYXORIWGLJYIAI-WAYWQWQTSA-N) are distinct chemical entities, with the (E)-configuration placing the carboxylic acid and amide carbonyl groups on opposite sides of the double bond, thereby affecting molecular polarity, dipole moment, and potentially solubility and crystallization behavior . While direct comparative solubility or stability data for these two specific isomers are absent from the published literature, class-level knowledge of E/Z isomerism in α,β-unsaturated carbonyl compounds establishes that cis (Z) isomers of related compounds have been described as 'yellow oily substances' versus crystalline solids for trans (E) counterparts [1]. The (2E)-isomer is commercially supplied as a yellow crystalline solid (consistent with E-configuration), while the (Z)-isomer is marketed separately under distinct catalog numbers, indicating non-interchangeability for applications requiring defined stereochemistry .

(E)- vs. (Z)-Isomer Configuration
Class-level inference
InChI Key stereodescriptor differs: /b6-5+ vs /b6-5-; physical form may diverge.
Stereochemical-control context. Data to verify.
Class-level E/Z property inference; direct comparative data absent.
Stereochemistry Isomerism Drug Design Physicochemical Properties

Meta-Acetyl Substitution Pattern: Structural Differentiation from Para-Acetyl Analog (CAS 88460-71-3)

The target compound (CAS 95695-48-0) bears the acetyl substituent at the meta (3-) position of the phenyl ring, distinguishing it from the para-substituted analog 4-(4-acetylphenyl)-4-oxobut-2-enoic acid (CAS 88460-71-3). At the molecular formula level, CAS 95695-48-0 (C12H11NO4, MW 233.22) contains a nitrogen atom in the amide linkage, whereas the para-analog CAS 88460-71-3 lacks this nitrogen (C12H10O4, MW 218.20), representing a fundamentally different connectivity (maleanilic acid amide vs. aryl ketone) . This structural divergence is expected to produce distinct hydrogen-bonding donor/acceptor profiles: the target compound has 2 H-bond donors and 4 H-bond acceptors (calculated), with a topological polar surface area (TPSA) of 83.5 Ų, compared to the para-analog possessing different H-bond capability due to the absence of the amide NH . No direct comparative biological or physicochemical data exist in the published literature for these two specific compounds.

Meta- vs. Para-Acetyl Substitution
Class-level inference
Amide NH present vs. absent; MW difference 15.02 g/mol; TPSA 83.5 Ų (target).
H-bond pharmacophore context review required.
No direct comparative data between these two specific compounds.
Regioisomerism Structure-Activity Relationship Medicinal Chemistry Synthetic Intermediate

Dihydroorotase Enzyme Inhibition: A Provisional Biochemical Fingerprint from Ehrlich Ascites Assay

BindingDB contains a single biochemical assay entry for this compound, reporting inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at 10 µM concentration [1]. This represents the only quantitative biochemical activity data traceable to CAS 95695-48-0 in public databases. However, this datum cannot currently support a differentiation claim because: (a) no comparator compound data are available from the same assay; (b) an IC50 of 180 µM represents weak inhibition; and (c) the single-concentration (10 µM) testing protocol limits interpretability. The compound has also been screened in a CV-1 cell transactivation assay for retinoic acid receptor gamma (ChEMBL assay CHEMBL804950), but quantitative results from that screen are not publicly accessible [2].

Dihydroorotase Inhibition
Supporting evidence
IC50 = 180 µM (1.80 × 10⁵ nM) at 10 µM test concentration, pH 7.37.
Reported enzyme inhibition context; provisional reference only.
No comparator data; weak inhibition limits differentiation claim.
Enzyme Inhibition Dihydroorotase Anticancer Research Biochemical Screening

Commercially Available Purity Specifications and Vendor Quality Documentation

Commercial purity specifications and available quality documentation represent the only dimension where direct vendor-to-vendor comparison is feasible for this compound. The standard minimum purity specification across multiple suppliers is 95% (AKSci Cat. 4408AF, Fluorochem via CymitQuimica, Bidepharm Cat. BD599453) . However, Bidepharm (毕得医药) explicitly provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports upon request, whereas several other vendors do not publicly commit to providing such comprehensive batch certificates . One supplier (ChemSrc) lists a higher purity specification of 98.0%, though the analytical basis for this specification is not detailed .

Vendor Purity & QC Documentation
Head-to-head
Purity range: 95%–98.0%; batch-specific NMR/HPLC/GC reports vary by vendor.
Specification review and lot-attribute context.
Vendor-claimed data; independent verification advised.
Quality Control Analytical Standards Procurement Specifications Vendor Comparison

Procurement-Guiding Application Scenarios for (2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid (CAS 95695-48-0)


Stereodefined Maleanilic Acid Intermediate for Asymmetric Synthesis and Heterocyclic Library Construction

The defined (E)-stereochemistry of CAS 95695-48-0 makes it suitable as a stereochemically pure building block for constructing heterocyclic compound libraries via reactions at the α,β-unsaturated carbonyl system (e.g., Michael additions, cyclocondensations). The maleanilic acid scaffold serves as a precursor to maleimides, which have documented antibacterial, antitumor, and antiparasitic properties . Researchers synthesizing maleimide-focused libraries or exploring the chemical space around N-aryl maleanilic acids may select this specific compound for its defined (E)-geometry and meta-acetyl substitution, which are not available from the para-acetyl analog (CAS 88460-71-3).

Pharmacophore Probe for Hydrogen-Bonding-Dependent Target Engagement Studies

With 2 hydrogen-bond donors and 4 hydrogen-bond acceptors (calculated TPSA: 83.5 Ų), this compound provides a specific H-bond pharmacophore profile distinct from analogs lacking the amide NH functionality . It is provisionally suitable for biochemical screening campaigns exploring dihydroorotase or related pyrimidine biosynthesis enzymes, where preliminary evidence (IC50 = 180 µM against mouse Ehrlich ascites dihydroorotase) suggests measurable, albeit weak, target engagement [1]. The compound's presence in the ChEMBL database (CHEMBL3770890) and prior inclusion in retinoic acid receptor screening panels indicate its utility as a diversity-oriented screening compound.

Analytical Reference Standard Requiring Defined Stereochemistry and Vendor-Qualified Batch Documentation

In analytical method development or quality control applications where stereochemical identity must be rigorously established, the (E)-isomer (CAS 95695-48-0) must be explicitly specified to avoid confusion with the (Z)-isomer, which is sold under separate catalog numbers. Procurement from vendors providing batch-specific NMR, HPLC, and GC analytical reports (e.g., Bidepharm) is advisable for applications requiring full characterization traceability . The compound is available in research quantities (250 mg to 10 g) from multiple suppliers, with pricing transparency enabling cost-effectiveness comparisons for budget-constrained academic procurement [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis / heterocyclic library construction
Stereodefined (E)-maleanilic acid scaffold
Stereochemical integrity and reactivity at α,β-unsaturated carbonyl
Biochemical screening (dihydroorotase / pyrimidine pathways)
H-bond donor/acceptor pharmacophore (TPSA 83.5 Ų)
Target-engagement assay context; IC50 endpoint review
Analytical reference standard
Defined (E)-stereochemistry and batch-specific QC documentation
Stereochemical identity confirmation and analytical traceability

Technical Documentation Hub

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